molecular formula C8H24B2CaO2 B7799321 Calcium;boranuide;oxolane

Calcium;boranuide;oxolane

Cat. No.: B7799321
M. Wt: 214.0 g/mol
InChI Key: QNDQIIWFODWXIW-UHFFFAOYSA-N
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Description

Calcium;boranuide;oxolane (IUPAC name), also known as calcium borohydride bis(tetrahydrofuran) (Ca(BH₄)₂·2C₄H₈O), is a coordination complex where calcium ions are stabilized by tetrahydroborate (BH₄⁻) anions and tetrahydrofuran (THF) ligands. Its CAS registry number is 93573-64-9, and its molecular weight is approximately 213.98 g/mol (calculated from constituent atomic masses) . This compound is primarily utilized in hydrogen storage and as a reducing agent in organic and inorganic syntheses due to the high hydrogen content of BH₄⁻ .

Properties

IUPAC Name

calcium;boranuide;oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O.2BH4.Ca/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H4;/q;;2*-1;+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDQIIWFODWXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH4-].[BH4-].C1CCOC1.C1CCOC1.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24B2CaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium;boranuide;oxolane can be synthesized through the reaction of calcium borohydride with tetrahydrofuran. The reaction typically involves the following steps:

    Preparation of Calcium Borohydride: Calcium borohydride can be prepared by reacting calcium hydride with diborane.

    Reaction with Tetrahydrofuran: The calcium borohydride is then reacted with tetrahydrofuran under controlled conditions to form this compound.

The reaction conditions usually involve maintaining a low temperature and an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then packaged and stored under conditions that prevent degradation and contamination .

Chemical Reactions Analysis

Types of Reactions

Calcium;boranuide;oxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Calcium;boranuide;oxolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Calcium;boranuide;oxolane involves its ability to donate hydride ions (H⁻) in chemical reactions. This hydride transfer is crucial in reduction reactions, where the compound reduces carbonyl groups to alcohols. The molecular targets include carbonyl compounds, and the pathways involved are primarily reduction pathways .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Properties of Calcium;boranuide;oxolane and Analogues
Compound Chemical Formula CAS Number Molecular Weight (g/mol) Key Structural Features
This compound Ca(BH₄)₂·2C₄H₈O 93573-64-9 ~213.98 Ca²⁺ coordinated by 2 BH₄⁻ and 2 THF ligands
Borane-THF complex BH₃·C₄H₈O 14044-65-6 85.94 Lewis acid-base adduct (BH₃ stabilized by THF)
Potassium trifluoro(5-oxohexyl)boranuide C₆H₁₀BF₃KO 329976-78-5 ~218.06 K⁺ with trifluoroalkyl-substituted boranuide
Calcium aluminate CaAl₂O₄ 12042-68-1 158.04 Ceramic oxide (Ca²⁺ and Al³⁺ in cubic lattice)
Calcium oxalate CaC₂O₄ 563-72-4 128.10 Insoluble salt (Ca²⁺ and oxalate anion)

Functional and Application Differences

Reducing Agents
  • This compound : Acts as a strong reducing agent in hydrogen storage and metal-hydride syntheses. The THF ligands enhance solubility and stability in organic solvents .
  • Borane-THF complex : Widely used in hydroboration reactions for alkene functionalization. Its THF coordination labilizes BH₃, enabling controlled reactivity .
  • Potassium trifluoro(5-oxohexyl)boranuide: Specialized for organometallic catalysis, leveraging the electron-withdrawing trifluoroalkyl group to modulate boranuide reactivity .
Thermal and Mechanical Stability
  • Calcium aluminate : Exhibits exceptional thermal stability (>1600°C), making it suitable for refractory ceramics and metallurgical slags .
  • Calcium oxalate : Decomposes at ~200°C, forming CaCO₃ and CO. Its low solubility contributes to pathological crystal formation (e.g., kidney stones) .
Conformational Dynamics
  • Oxolane (THF) : NMR studies reveal significant pseudorotational flexibility in the THF ring, influencing the stability of its complexes. For instance, the 3T₂/2T₃ and OE/EO conformers contribute to ligand exchange dynamics in this compound .

Research Findings and Challenges

  • Hydrogen Storage : this compound demonstrates higher hydrogen release efficiency (≈8 wt%) compared to sodium borohydride (≈7 wt%) but requires THF stabilization to prevent premature decomposition .
  • Synthetic Utility : The borane-THF complex outperforms BH₃·SMe₂ in stereoselective hydroboration due to THF's weaker Lewis basicity, which allows milder reaction conditions .
  • Biomineralization: Calcium oxalate’s insolubility is modulated by organic additives (e.g., proteins), a phenomenon absent in synthetic calcium borohydrides .

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